Sarcophytol A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Sarcophytol A is a diterpene compound derived from the soft coral species belonging to the genus Sarcophyton. This compound is characterized by its complex structure, which includes multiple rings and functional groups typical of cembranoid diterpenes. Sarcophytol A has garnered attention for its unique chemical properties and potential biological activities. It is primarily isolated from species such as Sarcophyton trocheliophorum and Sarcophyton crassocaule, which are found in marine environments like the South China Sea and Okinawa, Japan .

The chemical reactivity of Sarcophytol A is notable for its ability to undergo various transformations typical of diterpenes. These reactions may include:

- Cyclization: The formation of additional cyclic structures through intramolecular reactions, which can lead to the generation of more complex metabolites.

- Acetylation: Sarcophytol A can be converted into acetyl derivatives, enhancing its solubility and modifying its biological activity.

- Oxidation: The introduction of oxygen functionalities can alter the compound's reactivity and biological properties, potentially leading to more active derivatives .

Sarcophytol A exhibits a range of biological activities, including:

- Antimicrobial Properties: Studies have indicated that Sarcophytol A possesses antimicrobial effects against various bacterial strains, making it a candidate for further pharmacological exploration.

- Cytotoxicity: Research has shown that Sarcophytol A can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

- Anti-inflammatory Effects: There is evidence supporting its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases .

The synthesis of Sarcophytol A can be achieved through several methods:

- Natural Extraction: The primary method involves extracting the compound from soft corals using solvents like acetone or ethanol. This method allows for the isolation of Sarcophytol A along with other secondary metabolites.

- Chemical Synthesis: While not extensively documented, synthetic approaches may involve constructing the cembrane skeleton through multi-step organic synthesis techniques, including cyclization and functional group modification .

Sarcophytol A has potential applications in various fields:

- Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, there is interest in developing Sarcophytol A as a lead compound for new drugs targeting infections or cancer.

- Cosmetics: Its anti-inflammatory properties may allow for incorporation into cosmetic formulations aimed at reducing skin irritation or promoting healing.

- Ecological Studies: Understanding the ecological role of Sarcophytol A in coral defense mechanisms against competitors can provide insights into marine biodiversity and conservation strategies .

Interaction studies involving Sarcophytol A have focused on its effects on cellular pathways and other biological molecules. For instance:

- Cell Signaling Pathways: Research indicates that Sarcophytol A may influence pathways related to apoptosis (programmed cell death) in cancer cells, highlighting its potential as an anticancer agent.

- Synergistic Effects with Other Compounds: Studies have explored how Sarcophytol A interacts with other marine-derived compounds, potentially enhancing their bioactivity when used in combination .

Sarcophytol A shares structural similarities with several other cembranoid diterpenes. Here are some comparable compounds:

| Compound Name | Source Organism | Notable Features |

|---|---|---|

| Sarcophytonolide M | Sarcophyton trocheliophorum | Precursor in biosynthetic pathways; similar structure |

| Dihydrosarsolenone | Sarcophyton solidum | Exhibits different oxidation states; unique bioactivity |

| Sarsolenone | Sarcophyton solidum | Known for its rare sarsolenane structure |

| Cembranolides | Various Cnidarians | Commonly exhibit antimicrobial properties |

Uniqueness of Sarcophytol A

What sets Sarcophytol A apart from these similar compounds is its specific structural configuration and unique biological activity profile. Its distinct ring system and functional groups contribute to its particular reactivity and efficacy against certain biological targets. Additionally, the specific marine sources from which it is derived may influence its ecological roles and interactions within marine ecosystems .

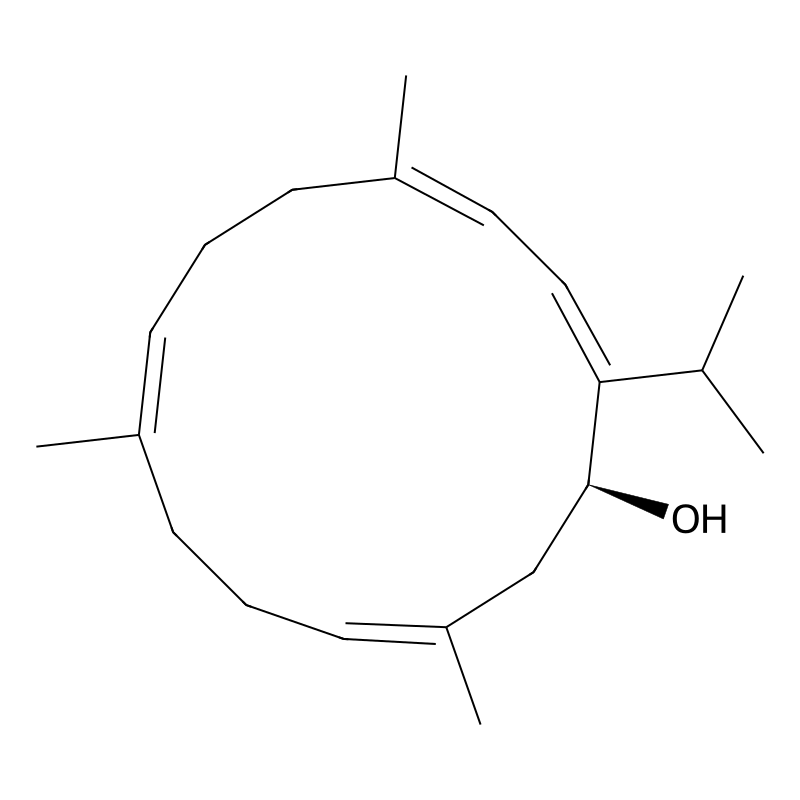

Sarcophytol A is a cembrane-type diterpenoid with the molecular formula C₂₀H₃₂O and a molecular weight of 288.5 g/mol [1] [2]. The compound belongs to the class of marine natural products known as cembrane diterpenoids, which are characterized by a fourteen-membered ring structure [1]. The basic structural framework of Sarcophytol A features an isopropyl-substituted fourteen-membered carbocycle containing three methyl-substituted double bonds and a single hydroxyl group [1].

The International Union of Pure and Applied Chemistry (IUPAC) name for Sarcophytol A is (1S,2Z,4E,8E,12E)-5,9,13-trimethyl-2-propan-2-ylcyclotetradeca-2,4,8,12-tetraen-1-ol [3] [2]. The compound exhibits the characteristic cembrane backbone, which is a fourteen-membered carbocyclic ring system that serves as the foundation for numerous marine diterpenoids [4].

Stereochemistry and Absolute Configuration

The stereochemistry of Sarcophytol A has been definitively established through extensive conformational studies and X-ray crystallographic analysis. The absolute configuration at the carbon-14 position is established as 14S, which was confirmed through X-ray crystallography of the sarcophytol A alpha-methoxy-alpha-trifluoromethylphenylacetate derivative [5]. This stereochemical assignment represents a critical structural feature that distinguishes Sarcophytol A from related cembrane diterpenoids.

Conformational analysis using molecular mechanics and molecular dynamics calculations revealed four minimum-energy conformations for Sarcophytol A [5]. The most stable conformation positions the carbon-19 and carbon-20 methyl groups directed opposite to carbon-18 with respect to the average plane of the fourteen-membered ring [5]. This conformational preference significantly influences the compound's three-dimensional structure and potential biological interactions.

The double bond geometries within the cembrane ring system exhibit specific E/Z configurations. The compound contains four double bonds with the following stereochemical designations: (2Z,4E,8E,12E) [3]. These geometric configurations contribute to the overall molecular shape and conformational stability of the compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Sarcophytol A. The ¹H NMR spectrum, recorded in CDCl₃, reveals characteristic resonances that confirm the cembrane structure [4]. Key ¹H NMR signals include:

- Olefinic protons: Multiple signals between 4.99-6.14 ppm corresponding to the various alkene protons within the fourteen-membered ring

- Oxygenated methine proton: A multiplet at 4.99 ppm assigned to the hydroxyl-bearing carbon

- Isopropyl methyl groups: Doublets at 1.04 ppm and 1.11 ppm (J = 6.8-6.9 Hz) for the geminal methyl groups

- Ring methyl substituents: Singlets at 1.46 ppm, 1.59 ppm, and 1.74 ppm for the methyl groups attached to the double bonds

- Isopropyl methine: A multiplet at 2.58 ppm for the tertiary proton bearing the two methyl groups [4]

The ¹³C NMR spectrum displays twenty carbon signals consistent with the molecular formula. Notable ¹³C chemical shifts include:

- Olefinic carbons: Signals between 121.1-146.8 ppm representing the sp² carbons of the double bond system

- Oxygenated carbon: Signal at 69.8 ppm corresponding to the hydroxyl-bearing carbon

- Isopropyl methyl carbons: Signals at 24.4 ppm and 25.4 ppm

- Ring methyl carbons: Signals at 15.5 ppm, 16.4 ppm, and 18.2 ppm

- Quaternary olefinic carbons: Multiple signals between 131.2-146.8 ppm [4]

Mass Spectrometry

Mass spectrometric analysis of Sarcophytol A provides molecular weight confirmation and fragmentation patterns characteristic of cembrane diterpenoids. Electron ionization mass spectrometry (EI-MS) shows the molecular ion peak at m/z 288, consistent with the molecular formula C₂₀H₃₂O [4]. High-resolution mass spectrometry (HRMS) using electrospray ionization confirms the exact mass as 289.25266 for the [M+H]⁺ ion, calculated as 289.25259 for C₂₀H₃₃O [4].

The fragmentation pattern reveals characteristic losses typical of cembrane diterpenoids:

- Loss of methyl group: m/z 273 [M-CH₃]⁺

- Base peak at m/z 137, indicating significant rearrangement

- Secondary fragments at m/z 161, 147, 138, 109, 93, 81, and 69 [4]

The predicted collision cross section values for various adduct ions provide additional analytical parameters:

- [M+H]⁺: 170.1 Ų

- [M+Na]⁺: 175.4 Ų

- [M+NH₄]⁺: 183.2 Ų [2]

Infrared Spectroscopy

Infrared spectroscopy of Sarcophytol A reveals characteristic functional group absorptions. The hydroxyl group produces a broad absorption band in the region 3600-3200 cm⁻¹, typical of alcohol OH stretching vibrations [6] [7]. The intensity and position of this band can provide information about hydrogen bonding interactions and molecular conformation.

The cembrane ring system with multiple carbon-carbon double bonds exhibits characteristic C=C stretching vibrations in the region 1680-1600 cm⁻¹ [7]. These absorptions are typically weak to medium intensity and confirm the presence of the alkene functionalities within the fourteen-membered ring.

Aliphatic carbon-hydrogen stretching vibrations appear in the region 2950-2840 cm⁻¹, corresponding to the methyl and methylene groups throughout the molecular structure [7]. The isopropyl group and ring-attached methyl substituents contribute to this spectral region.

X-ray Crystallography

X-ray crystallographic analysis was performed on a derivative of Sarcophytol A, specifically the alpha-methoxy-alpha-trifluoromethylphenylacetate ester [5]. This derivatization strategy was necessary because the parent compound did not readily form suitable crystals for X-ray analysis. The crystallographic study confirmed the 14S absolute configuration and provided detailed three-dimensional structural information.

The crystal structure revealed that the conformation adopted in the solid state differed from the predicted minimum-energy conformations determined through computational methods [5]. This finding highlights the flexibility of the cembrane ring system and the influence of crystal packing forces on molecular conformation.

The crystallographic data provided precise bond lengths, bond angles, and torsional angles throughout the molecule, confirming the stereochemical assignments and geometric parameters predicted from spectroscopic analysis [5].

Physicochemical Properties

Sarcophytol A exhibits physicochemical properties characteristic of lipophilic marine natural products. The compound appears as a colorless oil under standard conditions, indicating its liquid state at room temperature [4]. The compound demonstrates positive optical rotation, with specific rotation values reported as [α]²⁰ᴅ +3.0° (c 0.86, CHCl₃) for related derivatives [8].

Solubility characteristics reveal the lipophilic nature of Sarcophytol A. The compound shows good solubility in organic solvents including dimethyl sulfoxide, methanol, ethanol, ethyl acetate, and dichloromethane [4]. Conversely, it exhibits poor solubility in polar protic solvents such as water and nonpolar solvents like hexane [4].

Thin-layer chromatographic behavior indicates moderate polarity, with retention factor (Rf) values of 0.62 in dichloromethane containing 3% methanol [4]. The compound responds to anisaldehyde/sulfuric acid spray reagent, initially displaying a pink coloration that subsequently turns brown upon heating [4].

The molecular weight of 288.5 g/mol and the calculated molecular volume contribute to the compound's physical properties and biological distribution characteristics [1]. The presence of a single hydroxyl group in an otherwise hydrocarbon framework results in limited hydrogen bonding capability, influencing both solubility and intermolecular interactions.

Stability and Degradation Patterns

The stability profile of Sarcophytol A reflects the general characteristics of marine cembrane diterpenoids under various environmental conditions. Like many natural products containing multiple double bonds, Sarcophytol A is susceptible to oxidative degradation processes, particularly when exposed to light, elevated temperatures, and oxygen [9].

Thermal degradation studies indicate that compounds with similar structural features follow first-order kinetics under controlled conditions [9]. The activation energy for degradation processes typically ranges from 49-78 kJ/mol for related marine natural products, suggesting moderate thermal stability under normal storage conditions [9].

The multiple double bonds present in the cembrane ring system represent potential sites for oxidative attack. Autoxidation processes can lead to the formation of hydroperoxide intermediates, which may subsequently undergo further rearrangement or decomposition [10]. The allylic positions adjacent to the double bonds are particularly vulnerable to oxidative modification.

pH-dependent stability studies on related marine natural products demonstrate that neutral to alkaline conditions generally accelerate degradation compared to acidic environments [9]. This pH dependence reflects the influence of hydroxide ion catalysis on various degradation pathways.

Photochemical stability represents another important consideration for Sarcophytol A. The conjugated double bond system can absorb ultraviolet radiation, potentially leading to photoisomerization or photochemical ring contraction reactions [10]. These processes may alter the stereochemistry or ring size, resulting in structural modifications that affect biological activity.

Storage recommendations for maintaining compound integrity include protection from light exposure, storage under inert atmosphere conditions, and maintenance of low temperatures. Encapsulation in lipid-based delivery systems has been shown to enhance stability for related compounds, extending shelf life from days to months under appropriate conditions [9].

The biological environment also influences stability, with enzymatic degradation representing a significant pathway for compound metabolism in marine organisms. The cembrane skeleton may undergo various biotransformation reactions, including hydroxylation, epoxidation, and cyclization processes that modify the parent structure [10].

Sarcophyton glaucum

Sarcophyton glaucum represents the most extensively studied species for Sarcophytol A production and serves as the primary natural source of this bioactive compound [1] [2]. Originally isolated from Sarcophyton glaucum collected from coral reefs around Ishigaki Island in Okinawa Prefecture, Japan, Sarcophytol A has established this species as the paradigmatic producer of this cembrane diterpenoid [3] [4].

The distribution of Sarcophytol A within Sarcophyton glaucum populations exhibits considerable variability, with research demonstrating that not all specimens contain detectable levels of this compound [2]. In comprehensive studies conducted on samples from Ishigaki Island, Sarcophytol A was detected in only one out of three Sarcophyton glaucum specimens examined, yielding a detection rate of approximately 33.3 percent [2]. This irregular distribution pattern suggests that Sarcophytol A production within Sarcophyton glaucum is influenced by factors beyond simple species identification, including individual genetic variation, environmental conditions, and metabolic state [2].

Sarcophyton glaucum displays a widespread geographical distribution extending from the Red Sea through the western Pacific Ocean, inhabiting reef flats, lagoons, and seaward slopes at depths ranging from one to thirty meters [5] [6]. This soft coral species belongs to the phylum Cnidaria, class Anthozoa, and family Alcyoniidae, representing one of the most abundant soft coral genera in tropical marine environments [5]. In the Red Sea region, Sarcophyton glaucum constitutes one of the most prevalent soft coral species of the family Alcyoniidae, contributing significantly to the biodiversity of these coral reef ecosystems [5].

Recent molecular phylogenetic analyses have revealed that Sarcophyton glaucum represents a complex of at least seven genetically distinct cryptic species that are morphologically indistinguishable using traditional taxonomic criteria [7] [8]. This discovery has profound implications for understanding the apparently inconsistent chemical production patterns observed in historical studies of Sarcophyton glaucum. The perceived intraspecific chemical variation previously attributed to individual specimen differences has been reinterpreted as interspecific variation among these cryptic species [7] [8].

Other Sarcophyton Species

Beyond Sarcophyton glaucum, several other species within the Sarcophyton genus have been identified as potential sources of Sarcophytol A, though with varying frequency and concentration levels [2] [9]. Sarcophyton infundibuliforme emerges as another confirmed producer of Sarcophytol A, with detection recorded in one out of two specimens examined from Ishigaki Island, representing a detection rate of fifty percent [2]. This finding suggests that Sarcophyton infundibuliforme may represent a more reliable source of Sarcophytol A than Sarcophyton glaucum, although the limited sample size necessitates further investigation.

Sarcophyton crassocaule has been extensively studied for its chemical constituents, yet Sarcophytol A has not been consistently detected in specimens from various geographical locations [2] [10] [11]. Instead, this species produces a diverse array of alternative cembranoid diterpenes, including crassolides, sarcocrassocolides, and various novel capnosane-type macrocyclic diterpenoids [11] [12]. The absence of Sarcophytol A in Sarcophyton crassocaule specimens from Ishigaki Island, combined with the presence of structurally related but distinct compounds, indicates species-specific biosynthetic pathways within the Sarcophyton genus [2].

Sarcophyton trocheliophorum, another widely distributed species within the genus, has not yielded Sarcophytol A in systematic chemical investigations [2] [13]. This species demonstrates remarkable chemical diversity, producing over 156 different terpenoids representing 13 distinct terpenoidal classes [14]. The chemical profile of Sarcophyton trocheliophorum includes numerous cembranoids, but lacks the specific structural features characterizing Sarcophytol A [15] [16]. The metabolic pathways in this species appear to favor the production of alternative bioactive compounds, including sartrocheliols and various phenolic metabolites [15] [17].

Sarcophyton elegans has been identified as a source of various cembranoids, with several studies reporting the isolation of related compounds from this species [18]. While Sarcophytol A itself has not been definitively confirmed in Sarcophyton elegans, the presence of structurally similar sarcophyolides suggests potential biosynthetic capacity for related metabolites [18]. The chemical diversity within Sarcophyton elegans includes both known and novel cembranoid structures, indicating active secondary metabolite production pathways that may include Sarcophytol A under specific environmental conditions.

Geographical Distribution of Sarcophytol A-Producing Organisms

The geographical distribution of Sarcophytol A-producing Sarcophyton species encompasses the major coral reef regions of the Indo-Pacific, with documented occurrences spanning from the Red Sea to the western Pacific Ocean [5] [19] [20]. This distribution pattern aligns with the biogeographical preferences of the Sarcophyton genus, which exhibits maximum diversity and abundance in tropical and subtropical marine environments characterized by clear waters, stable temperatures, and adequate light penetration for photosynthetic symbionts [21] [22].

In the Red Sea region, Sarcophyton glaucum populations are widespread and abundant, occurring primarily in shallow reef environments at depths of one to thirty meters [5] [23]. The Red Sea represents a biodiversity hotspot for soft corals, harboring approximately forty percent of the known 180 soft coral species globally [5]. Within this region, Sarcophyton species demonstrate considerable chemical diversity, with various studies documenting the production of bioactive metabolites including Sarcophytol A derivatives [23] [24].

The western Pacific Ocean constitutes the primary center of diversity for Sarcophyton species, with extensive populations documented throughout the coral triangle region [19] [21]. Okinawa, Japan, serves as a particularly well-studied location, where the original isolation and characterization of Sarcophytol A was accomplished from local Sarcophyton glaucum populations [2] [25]. The Ishigaki Island collections that yielded the initial Sarcophytol A samples represent a geographically restricted but scientifically significant population that has served as the reference standard for subsequent chemical investigations [2].

Recent investigations in Palau have revealed the presence of multiple cryptic species within the Sarcophyton glaucum complex, each exhibiting distinct chemical profiles that influence Sarcophytol A production patterns [7] [8]. These findings suggest that geographical isolation and local environmental pressures have driven the evolution of chemically distinct lineages within morphologically similar coral populations [7] [8]. The Palauan populations demonstrate variable Sarcophytol A content among different cryptic species clades, with some clades consistently producing the compound while others completely lack this metabolite [26].

The Indian Ocean region harbors diverse Sarcophyton populations, particularly around the Andaman Islands, where multiple species including Sarcophyton acutum, Sarcophyton latum, and Sarcophyton spongiosum have been documented [20] [27]. However, systematic chemical investigations of Sarcophytol A production in Indian Ocean populations remain limited, representing a significant knowledge gap in understanding the global distribution of this bioactive compound [28] [29].

South China Sea populations of Sarcophyton species have been extensively studied for their chemical diversity, with numerous novel compounds isolated from local specimens [15] [11] [16]. While Sarcophytol A production has been reported from some South China Sea collections, the frequency and concentration appear variable compared to Pacific populations, potentially reflecting regional environmental differences or genetic divergence among populations [30] [31].

Ecological Role and Significance

Sarcophytol A functions as a crucial component of the chemical defense arsenal employed by Sarcophyton species to navigate the complex ecological interactions characteristic of coral reef environments [13] [32]. The ecological significance of this compound extends beyond simple chemical defense, encompassing roles in competitive interactions, anti-predatory responses, and potentially in symbiotic relationships with associated microorganisms [13] [32].

The primary ecological function of Sarcophytol A involves its role as an antifeedant compound that deters potential predators and competitors from consuming or overgrowing Sarcophyton colonies [13] [32]. Coral reef environments represent some of the most competitive ecosystems on Earth, where space limitation drives intense competition among sessile organisms for substrate access and light availability [13]. In this context, the production of bioactive secondary metabolites like Sarcophytol A provides Sarcophyton species with a competitive advantage by reducing predation pressure and inhibiting the settlement and growth of competing organisms [13].

The chemical defensive properties of Sarcophytol A extend to antimicrobial activity, potentially protecting Sarcophyton colonies from pathogenic bacteria and fungi that pose significant threats to coral health [33] [13]. Marine environments harbor diverse microbial communities, including numerous opportunistic pathogens that can exploit stressed or damaged coral tissues [23]. The production of antimicrobial compounds like Sarcophytol A may contribute to maintaining the health and integrity of coral colonies by suppressing pathogenic microbial growth [33].

Environmental stressors, including temperature fluctuations, pollution, and mechanical damage, can trigger increased production of defensive metabolites in soft corals [13] [31]. This stress-induced response suggests that Sarcophytol A production may be dynamically regulated in response to environmental threats, providing an adaptive mechanism for coping with challenging conditions [13] [34]. The energy investment required for Sarcophytol A biosynthesis represents a trade-off between growth and defense, with environmental stress shifting the balance toward enhanced chemical protection [34].

Ocean acidification presents an emerging threat to coral reef ecosystems, with potential impacts on the production and effectiveness of chemical defense compounds [31]. Preliminary investigations suggest that acidified conditions may reduce the diversity and concentration of defensive metabolites in soft corals, potentially compromising their ability to compete and survive in changing ocean conditions [31]. The implications of ocean acidification for Sarcophytol A production remain incompletely understood and represent an important area for future research [31].

Variations in Sarcophytol A Content Among Cryptic Species

The discovery of cryptic species within the Sarcophyton glaucum complex has fundamentally transformed understanding of chemical variation patterns previously attributed to intraspecific differences [7] [8]. Molecular phylogenetic analysis has revealed that the nominal species Sarcophyton glaucum actually comprises at least seven genetically distinct lineages that are morphologically indistinguishable but exhibit significant chemical differentiation [7] [8].

Each cryptic species clade within the Sarcophyton glaucum complex demonstrates characteristic chemical profiles that include distinct patterns of Sarcophytol A production [7] [8] [26]. Some clades consistently produce Sarcophytol A and related compounds, while others completely lack these metabolites, instead producing alternative cembranoid diterpenes with different structural features [7] [8]. This pattern suggests that chemical divergence has accompanied genetic speciation within the complex, potentially driven by different ecological pressures or evolutionary constraints [7].

Geographical distribution patterns of cryptic species correlate with chemical variation, indicating that regional environmental factors may influence both speciation processes and metabolite production [7] [26]. Clades found in the Red Sea region tend to exhibit different chemical profiles compared to those from the Pacific Ocean, suggesting that local environmental conditions may shape the evolution of secondary metabolite biosynthetic pathways [26].

The chemical drivers of variation among cryptic species include not only Sarcophytol A but also related compounds such as isosarcophytoxide isomers and isosarcophine [7] [8]. These structurally related metabolites may represent alternative end products of similar biosynthetic pathways that have diverged among lineages [7]. The presence or absence of specific enzymatic activities within these pathways could account for the observed chemical differences among cryptic species [7].

Statistical analysis of chemical profiles using both unsupervised and supervised analytical approaches has demonstrated strong correlations between cryptic species membership and metabolite composition [7] [8]. Principal component analysis and linear discriminant analysis both reveal distinct clustering patterns that correspond to genetic lineages, confirming the utility of chemical profiles as taxonomic markers for distinguishing morphologically similar species [7] [8].

Seasonal and Environmental Factors Affecting Production

Seasonal variation in Sarcophytol A production reflects the complex interplay between environmental conditions, physiological cycles, and ecological pressures that characterize coral reef ecosystems [34] [35]. Temperature represents one of the most significant environmental factors influencing secondary metabolite production in soft corals, with moderate temperatures generally favoring optimal biosynthetic activity [34] [35].

Water temperature fluctuations throughout the year can significantly impact the metabolic processes underlying Sarcophytol A biosynthesis [34]. Elevated temperatures associated with summer conditions may stress coral physiology, potentially reducing the efficiency of secondary metabolite production pathways [34]. Conversely, cooler temperatures during winter months may slow metabolic rates, also affecting compound production [34]. The optimal temperature range for Sarcophytol A production appears to coincide with the preferred physiological range for Sarcophyton species growth and reproduction [34].

Light availability represents another critical factor influencing Sarcophytol A production, as the biosynthetic pathways leading to cembranoid diterpenes depend on photosynthetic processes for energy and carbon substrate provision [36] [37]. Seasonal changes in solar irradiance, water clarity, and day length can all impact the photosynthetic capacity of symbiotic zooxanthellae within Sarcophyton tissues [34]. Enhanced photosynthetic activity during periods of optimal light conditions may increase the availability of carbon precursors necessary for Sarcophytol A biosynthesis [36].

Reproductive cycles within Sarcophyton species may influence Sarcophytol A production through energy allocation trade-offs between reproductive investment and chemical defense [34]. During reproductive periods, energy resources may be preferentially directed toward gamete production and spawning activities, potentially reducing the metabolic capacity available for secondary metabolite biosynthesis [34]. Alternatively, reproductive individuals may increase defensive compound production to protect vulnerable reproductive tissues from predation and disease [34].

Nutrient availability in the surrounding water column can affect the biosynthetic capacity for complex secondary metabolites like Sarcophytol A [36] [37]. Nitrogen and phosphorus availability, in particular, may influence the enzymatic machinery required for terpenoid biosynthesis [36]. Moderate nutrient enrichment may enhance production capacity, while extreme nutrient limitation or excess can disrupt normal metabolic processes [36].

Environmental stressors, including pollution, sedimentation, and physical disturbance, can trigger stress responses that may either enhance or inhibit Sarcophytol A production depending on the nature and intensity of the stressor [13] [31]. Acute stress may initially stimulate defensive compound production as an adaptive response, while chronic stress may deplete the metabolic resources necessary for sustained secondary metabolite biosynthesis [13] [37].

Water depth influences Sarcophytol A production primarily through its effects on light availability and hydrostatic pressure [36]. Deeper water environments typically exhibit reduced light penetration, potentially limiting the photosynthetic capacity necessary to support energy-intensive biosynthetic processes [36]. Additionally, deeper habitats may expose corals to different predation pressures and competitive interactions that could influence the selective advantage of chemical defense compounds [37].

Purity

XLogP3

Exact Mass

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

2: Yamauchi O, Omori M, Ninomiya M, Okuno M, Moriwaki H, Suganuma M, Fujiki H, Muto Y. Inhibitory effect of sarcophytol A on development of spontaneous hepatomas in mice. Jpn J Cancer Res. 1991 Nov;82(11):1234-8. PubMed PMID: 1684357; PubMed Central PMCID: PMC5918333.

3: Wei H, Frenkel K. Suppression of tumor promoter-induced oxidative events and DNA damage in vivo by sarcophytol A: a possible mechanism of antipromotion. Cancer Res. 1992 Apr 15;52(8):2298-303. PubMed PMID: 1559232.

4: Koh M, Iwanaga T, Hatanaka M, Nakano A, Morihara K, Takemura K. Distribution of sarcophytol A in soft coral of the Sarcophyton genus. Biosci Biotechnol Biochem. 2000 Apr;64(4):858-61. PubMed PMID: 10830506.

5: Kobayashi M, Kobayashi K, Nomura M, Munakata H. Conformational study of the cembranoid sarcophytol A, a potent anti-tumor-promoter. Chem Pharm Bull (Tokyo). 1990 Mar;38(3):815-7. PubMed PMID: 2347029.

6: Kobayashi M, Kondo K, Osabe K, Mitsuhashi H. Marine terpenes and terpenoids. V. Oxidation of sarcophytol A, a potent anti-tumor-promoter from the soft coral Sarcophyton glaucum. Chem Pharm Bull (Tokyo). 1988 Jul;36(7):2331-41. PubMed PMID: 2907304.

7: Yokomatsu H, Hiura A, Tsutsumi M, Satake K. Inhibitory effect of sarcophytol A on pancreatic carcinogenesis after initiation by N-nitrosobis(2-oxypropyl)amine in Syrian hamsters. Pancreas. 1996 Aug;13(2):154-9. PubMed PMID: 8829183.

8: Weitberg AB, Corvese D. The effect of epigallocatechin galleate and sarcophytol A on DNA strand breakage induced by tobacco-specific nitrosamines and stimulated human phagocytes. J Exp Clin Cancer Res. 1999 Sep;18(3):433-7. PubMed PMID: 10606191.

9: Narisawa T, Takahashi M, Niwa M, Fukaura Y, Fujiki H. Inhibition of methylnitrosourea-induced large bowel cancer development in rats by sarcophytol A, a product from a marine soft coral Sarcophyton glaucum. Cancer Res. 1989 Jun 15;49(12):3287-9. PubMed PMID: 2720682.

10: Nakagane T, Ishitani R. Presence of specific binding sites for [3H]sarcophytol-A in cultured human skin fibroblasts. Experientia. 1990 May 15;46(5):490-2. PubMed PMID: 2347400.

11: Fujiki H, Suganuma M, Suguri H, Yoshizawa S, Takagi K, Kobayashi M. Sarcophytols A and B inhibit tumor promotion by teleocidin in two-stage carcinogenesis in mouse skin. J Cancer Res Clin Oncol. 1989;115(1):25-8. PubMed PMID: 2493457.

12: Komori A, Suganuma M, Okabe S, Zou X, Tius MA, Fujiki H. Canventol inhibits tumor promotion in CD-1 mouse skin through inhibition of tumor necrosis factor alpha release and of protein isoprenylation. Cancer Res. 1993 Aug 1;53(15):3462-4. PubMed PMID: 8339247.

13: Fujiki H, Suganuma M, Komori A, Yatsunami J, Okabe S, Ohta T, Sueoka E. A new tumor promotion pathway and its inhibitors. Cancer Detect Prev. 1994;18(1):1-7. Review. PubMed PMID: 8162603.

14: Ye JJ, Frenkel K, Zadunaisky JA. Lens opacification and H2O2 elevation induced by a tumor promoter. Lens Eye Toxic Res. 1992;9(1):37-48. PubMed PMID: 1599906.

15: Suganuma M, Okabe S, Sueoka E, Iida N, Komori A, Kim SJ, Fujiki H. A new process of cancer prevention mediated through inhibition of tumor necrosis factor alpha expression. Cancer Res. 1996 Aug 15;56(16):3711-5. PubMed PMID: 8706012.

16: Janairo JR, Janairo GC, Ragasa CY, Bowden BF. A marine verticillane diterpenoid from Cespitularia erecta. Nat Prod Res. 2008 Jan 10;22(1):48-52. PubMed PMID: 17999338.

17: Sawant SS, Youssef DT, Reiland J, Ferniz M, Marchetti D, El Sayed KA. Biocatalytic and antimetastatic studies of the marine cembranoids sarcophine and 2-epi-16-deoxysarcophine. J Nat Prod. 2006 Jul;69(7):1010-3. PubMed PMID: 16872134.

18: El Sayed KA, Hamann MT, Waddling CA, Jensen C, Lee SK, Dunstan CA, Pezzuto JM. Structurally Novel Bioconversion Products of the Marine Natural Product Sarcophine Effectively Inhibit JB6 Cell Transformation. J Org Chem. 1998 Oct 16;63(21):7449-7455. PubMed PMID: 11672397.

19: Fujiki H. [Chemoprevention of cancer]. Gan To Kagaku Ryoho. 1986 Dec;13(12):3384-91. Japanese. PubMed PMID: 3789751.

20: Muto Y, Ninomiya M, Fujiki H. Present status of research on cancer chemoprevention in Japan. Jpn J Clin Oncol. 1990 Sep;20(3):219-24. Review. PubMed PMID: 2255099.

Explore Compound Types